benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry and is found in many natural products and pharmaceuticals . It also contains a 1H-tetrazol-5-yl group, which is a type of heterocyclic compound that has been used in various pharmaceuticals due to its bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the compound’s aromaticity, while the 1H-tetrazol-5-yl and piperazin-1-yl groups could potentially form hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of the benzo[d][1,3]dioxol-5-yl, 1H-tetrazol-5-yl, and piperazin-1-yl groups .Scientific Research Applications
Synthesis and Structural Exploration
Research into compounds with complex structures, including those with benzo[d][1,3]dioxol-5-yl groups and piperazine derivatives, often involves synthesis and structural exploration to understand their chemical properties and potential biological activities. For example, studies on the synthesis and structural analysis of novel heterocyclic compounds with potential bioactive properties explore their antiproliferative activity and molecular interactions, employing techniques such as X-ray diffraction and Hirshfeld surface analysis to elucidate their crystal structures and stability mechanisms (S. Benaka Prasad et al., 2018). These methodologies are crucial for advancing the development of new therapeutic agents and understanding their interactions at the molecular level.
Antimicrobial and Biological Evaluation
Compounds within this class have been evaluated for their antimicrobial properties and potential as anticonvulsant agents. For instance, derivatives of piperazine and benzoxazole have been synthesized and tested for their efficacy against various bacterial and fungal strains, showing variable and modest activity (N. Patel et al., 2011). Such studies are instrumental in the search for new antimicrobial agents that can address the rising challenge of antibiotic resistance.
Molecular Interaction Studies
Investigations into the molecular interactions of these compounds with biological targets are essential for drug development. For example, the analysis of how certain piperazine derivatives interact with cannabinoid receptors provides insights into their potential therapeutic applications and helps in the design of drugs with specific receptor affinities (J. Shim et al., 2002). Understanding these interactions at a molecular level is crucial for the rational design of new therapeutics with optimized efficacy and minimized side effects.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have shown to cause cell cycle arrest and induce apoptosis in certain cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c21-15-2-1-3-16(11-15)27-19(22-23-24-27)12-25-6-8-26(9-7-25)20(28)14-4-5-17-18(10-14)30-13-29-17/h1-5,10-11H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFAVVMBBIVAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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